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Compound of Interest

Compound Name: Ribociclib hydrochloride

Cat. No.: B610475

Ribociclib, also known as LEEOQ11, is a selective, orally bioavailable small molecule inhibitor of
cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] Developed by Novartis Institutes for
BioMedical Research in collaboration with Astex Pharmaceuticals, it represents a significant
advancement in the treatment of certain types of cancer, particularly hormone receptor-positive
(HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic
breast cancer.[1][4][5] This technical guide provides an in-depth overview of the discovery,
synthesis, mechanism of action, and key experimental data related to Ribociclib
hydrochloride.

Discovery and Development

The journey to the discovery of Ribociclib began with a research collaboration between
Novartis and Astex Pharmaceuticals that started in 2005.[1] The development of Ribociclib was
a result of a multi-faceted drug discovery approach that involved the optimization of a non-
selective compound from a different kinase program within Novartis.[6] Through extensive
medicinal chemistry efforts, structure-based design, and cross-project data analysis, LEEO11
(the internal designation for Ribociclib) was identified as a potent and selective CDK4/6
inhibitor.[6][7]

The development program for Ribociclib progressed rapidly from early-phase single-agent and
dose-finding combination trials to a large-scale Phase 3 trial, MONALEESA-2.[4] This
accelerated timeline was based on promising preliminary data from a Phase 1 trial that
indicated no significant drug-drug interaction between Ribociclib and letrozole.[4] In August
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2016, the U.S. Food and Drug Administration (FDA) granted Breakthrough Therapy designation
to Ribociclib in combination with letrozole for the treatment of HR+/HER2- advanced or
metastatic breast cancer.[2] This was followed by a New Drug Application (NDA) filing with the
FDA, which was granted Priority Review.[1] Ultimately, Ribociclib received its first global
approval in the USA in March 2017 for use in combination with an aromatase inhibitor for the
first-line treatment of postmenopausal women with HR+/HER2- advanced or metastatic breast
cancer.[3][4]

Mechanism of Action: Targeting the Cell Cycle

Ribociclib exerts its anti-cancer effects by specifically targeting the cyclin D-CDK4/6-
retinoblastoma (Rb) pathway, a critical regulator of the cell cycle.[8][9] In many cancers, this
pathway is dysregulated, leading to uncontrolled cell proliferation.[10][11]

The key steps in this pathway and the action of Ribociclib are as follows:

e G1 Phase Progression: The transition from the G1 (first gap) phase to the S (synthesis)
phase of the cell cycle is a crucial checkpoint. This transition is driven by the complex formed
between cyclin D and CDK4 or CDK6.[12]

* Rb Phosphorylation: The active cyclin D-CDK4/6 complex phosphorylates the retinoblastoma
tumor suppressor protein (Rb).[9][13]

o E2F Release and Gene Transcription: Phosphorylation of Rb causes it to release the E2F
transcription factor.[10][12] The liberated E2F then activates the transcription of genes
necessary for the cell to enter the S phase and begin DNA replication.[9][11]

e Ribociclib's Inhibitory Action: Ribociclib is an ATP-competitive inhibitor that binds to the ATP-
binding pocket of both CDK4 and CDKG6.[12] This prevents the phosphorylation of Rb.[9][14]

o Cell Cycle Arrest: By keeping Rb in its active, hypophosphorylated state, Ribociclib ensures
that E2F remains sequestered, thus preventing the transcription of S-phase genes.[9] This
leads to a G1 phase cell cycle arrest and a subsequent reduction in tumor cell proliferation.
[91[15][16]

CDKA4/6 signaling pathway and Ribociclib's mechanism of action.
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Synthesis of Ribociclib Hydrochloride

The chemical synthesis of Ribociclib has been described in various patents and scientific
literature. While multiple synthetic routes exist, a common approach involves the coupling of
key intermediates.[14][17][18] A generalized synthetic scheme often involves the reaction of 2-
chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide with 5-
(piperazin-1-yl)pyridin-2-amine.[19][20] The resulting Ribociclib free base can then be
converted to its hydrochloride salt.

The process generally involves several steps, including the synthesis of the pyrrolopyrimidine
core and the piperazinyl-pyridine side chain, followed by their coupling and final salt formation.
[18][19]
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Simplified Ribociclib Synthesis Workflow
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A simplified workflow for the synthesis of Ribociclib hydrochloride.

Quantitative Preclinical and Clinical Data

The efficacy of Ribociclib has been demonstrated through extensive preclinical and clinical

studies.

Preclinical Activity
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Ribociclib has shown potent and selective inhibition of CDK4 and CDK®6 in biochemical and
cellular assays. It induces G1 cell cycle arrest in sensitive cell lines.[13][15][21]

Assay Type Target/Cell Line ICs0 (M) Reference(s)
Biochemical Assay CDK4/Cyclin D1 0.01 [7]
Biochemical Assay CDK®6/Cyclin D3 0.04 [7]

Cell Proliferation JeKo-1 0.06 [7]

Cell Proliferation HK1 1.42 +0.23 [15]

Cell Proliferation HK1-LMP1 2.18+£0.70 [15]

Cell Proliferation C666-1 8.26 £ 0.92 [15]

Cell Proliferation NP69 14.67 + 1.66 [15]

Cell Proliferation T47D 6.23 [22]

Clinical Efficacy in Breast Cancer

Ribociclib, in combination with endocrine therapy, has demonstrated significant improvements
in patient outcomes in large-scale clinical trials.
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Experimental Protocols

The characterization of CDK4/6 inhibitors like Ribociclib relies on standardized biochemical and

cell-based assays.

Kinase Inhibition Assay (Homogeneous Time-Resolved
Fluorescence - HTRF)

This assay measures the direct inhibitory effect of a compound on the kinase activity of

CDK4/6.

Methodology:

o Reagents: Recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, a suitable peptide
substrate (e.g., a fragment of Rb protein), ATP, and the test compound (Ribociclib) at various

concentrations.

o Reaction: The enzyme, substrate, ATP, and test compound are incubated together in an

appropriate assay buffer. The kinase reaction is allowed to proceed for a defined period at a

controlled temperature.
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o Detection: The reaction is stopped, and detection reagents are added. In an HTRF assay,
this typically involves two antibodies: one labeled with a donor fluorophore (e.g., Europium
cryptate) that binds to a non-phosphorylated part of the substrate, and another labeled with
an acceptor fluorophore (e.g., XL665) that specifically binds to the phosphorylated substrate.

» Signal Measurement: When the substrate is phosphorylated, the donor and acceptor
fluorophores are brought into close proximity, allowing for Fluorescence Resonance Energy
Transfer (FRET). The HTRF signal is measured using a plate reader.

» Data Analysis: The signal intensity is inversely proportional to the kinase inhibition. The
concentration of the test compound that inhibits 50% of the kinase activity (ICso) is calculated
by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay determines the effect of a compound on the growth and viability of cancer cell lines.
Methodology:

e Cell Culture: Cancer cells (e.g., T47D, a human breast cancer cell line) are seeded into 96-
well plates at a specific density and allowed to adhere overnight.

e Compound Treatment: The cells are treated with Ribociclib at a range of concentrations
(serial dilutions). A vehicle control (e.g., DMSO) is also included.

¢ Incubation: The plates are incubated for a specified period, typically 72 to 96 hours, under
standard cell culture conditions (37°C, 5% CO2).

 Viability Measurement: After incubation, a reagent like CellTiter-Glo® is added to each well.
This reagent lyses the cells and contains a substrate (luciferin) and luciferase. The amount of
ATP present, which is proportional to the number of viable cells, is measured by the
luminescent signal generated by the luciferase reaction.

o Data Analysis: The luminescence is read using a luminometer. The results are expressed as
a percentage of the vehicle control. The ICso value, the concentration of the compound that
causes 50% inhibition of cell proliferation, is determined from the dose-response curve.
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General Workflow for In Vitro Compound Characterization
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Generalized workflow for in vitro characterization of Ribociclib.

Conclusion

Ribociclib hydrochloride is a testament to the success of targeted therapy in oncology. Its

discovery through a focused medicinal chemistry program and its rapid clinical development

have provided a crucial therapeutic option for patients with HR+/HER2- breast cancer. By
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selectively inhibiting CDK4 and CDK®6, Ribociclib effectively halts the cell cycle in cancer cells,
leading to improved patient outcomes. The ongoing investigation of Ribociclib in various other
cancers and combination therapies continues to underscore its importance in the field of
oncology.[8][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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